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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

Cat. No.: B101823

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Fluoro-4-
methyl-5-nitropyridine. Due to the limited availability of public experimental spectra for this
specific compound, this guide leverages predicted data and compares it with experimental and
predicted data from structurally similar compounds. This approach allows for a robust
estimation of the expected spectroscopic features, providing a valuable resource for
researchers working with this and related molecules.

Executive Summary

2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine with applications in medicinal
chemistry and materials science. Its characterization relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy. This guide presents a summary of expected and
comparative data for these techniques.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-methyl-5-
nitropyridine and compare it with data for related compounds. This comparative approach
helps in understanding the influence of different substituents on the spectroscopic properties.

Table 1: *H NMR Data Comparison (Predicted)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b101823?utm_src=pdf-interest
https://www.benchchem.com/product/b101823?utm_src=pdf-body
https://www.benchchem.com/product/b101823?utm_src=pdf-body
https://www.benchchem.com/product/b101823?utm_src=pdf-body
https://www.benchchem.com/product/b101823?utm_src=pdf-body
https://www.benchchem.com/product/b101823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound H-3 (ppm) H-6 (ppm) -CHs (ppm)
2-Fluoro-4-methyl-5-
_ o ~7.5-7.8 ~8.2-8.5 ~2.4-2.6
nitropyridine
2-Bromo-4-fluoro-5-
~7.2 (d) ~8.1 (d) ~2.3 (s)

methylpyridine[1]

Note: Chemical shifts are approximate and presented as ranges for the target compound

based on substituent effects observed in related structures. Multiplicity (s: singlet, d: doublet)

and coupling constants are predicted based on typical values.

Table 2: 13C NMR Data Comparison (Predicted)

Compoun
d

C-5 C-6 -CHs

2-Fluoro-4-

methyl-5- ~155-160 ~120-125

nitropyridin -~ (d) (d)
e

~145-150 ~135-140 ~148-152 ~15-20

2-Bromo-4-
fluoro-5-

) ~150 (d) ~115 (d)
methylpyrid

ine[1]

~158 (d) ~125 (d) ~148 ~15

Note: The presence of fluorine is expected to cause splitting of adjacent carbon signals (d:

doublet), with the magnitude of the coupling constant (J) decreasing with the number of bonds.

Table 3: Mass Spectrometry (MS) Data Comparison
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Compound Molecular lon (m/z)

Key Fragments (m/z)

2-Fluoro-4-methyl-5-
_ o _ 156.03 [M]*
nitropyridine (Predicted)[2]

[M-NO:z]*, [M-CHs]*, fragments
of the pyridine ring

2-Bromo-4-fluoro-5-
o _ 189/191 [M]*
methylpyridine (Predicted)[1]

[M-Br]*, [M-Br-CHs]*

Note: The mass spectrum of the bromo-analogue shows a characteristic isotopic pattern for

bromine (*°Br and &1Br in approximately a 1:1 ratio).

Table 4: Infrared (IR) Spectroscopy Data Comparison

2-Fluoro-4-methyl-5-

2-Fluoro-4-iodo-5-

Functional Group nitropyridine (Expected, methylpyridine
cm™?) (Experimental, cm~*)[3]
C-H stretch (aromatic) 3000-3100 Not specified
C-H stretch (methyl) 2850-2950 Not specified
C=C and C=N stretch -
o 1450-1600 Not specified
(pyridine)
] 1500-1550 (asymmetric),
N-O stretch (nitro) ) N/A
1300-1350 (symmetric)
C-F stretch 1200-1250 Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols are based on standard laboratory procedures and can be

adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.
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 Instrumentation: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
o Acquire the spectrum using a standard single-pulse experiment.
o Reference the chemical shifts to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.

« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is common for
providing fragmentation patterns, while Electrospray lonization (ESI) is a softer technique
that often preserves the molecular ion.

e Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected
molecular ion.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.qg.,
NacCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into
a transparent disk.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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e Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is the ratio of the sample spectrum to the background spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of 2-Fluoro-4-methyl-5-nitropyridine.
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Caption: Workflow for the spectroscopic characterization of 2-Fluoro-4-methyl-5-
nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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